molecular formula C11H14O B12621290 Benzenepropanal, 2,6-dimethyl- CAS No. 1070990-24-7

Benzenepropanal, 2,6-dimethyl-

Cat. No.: B12621290
CAS No.: 1070990-24-7
M. Wt: 162.23 g/mol
InChI Key: FNYPDOIEZBGABA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenepropanal, 2,6-dimethyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of Benzenepropanal, 2,6-dimethyl- may involve more efficient catalytic processes to ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to scale up the synthesis while maintaining cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 2,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenepropanal, 2,6-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzenepropanal, 2,6-dimethyl- exerts its effects depends on its chemical structure and the specific reactions it undergoes. For instance, in biological systems, its derivatives may interact with cellular components, leading to antimicrobial or antifungal effects. The aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzenepropanal, 2,6-dimethyl- is unique due to the presence of the two methyl groups, which can influence its reactivity and the types of reactions it undergoes. These substitutions can also affect its physical properties, such as boiling point and solubility, making it distinct from its non-methylated counterparts .

Properties

IUPAC Name

3-(2,6-dimethylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6,8H,4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYPDOIEZBGABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310176
Record name 2,6-Dimethylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070990-24-7
Record name 2,6-Dimethylbenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070990-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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